molecular formula C9H15O2- B14702539 (3-Methylcyclohexyl)acetate CAS No. 22597-21-3

(3-Methylcyclohexyl)acetate

Cat. No.: B14702539
CAS No.: 22597-21-3
M. Wt: 155.21 g/mol
InChI Key: AEWINPKFTZLDHZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylcyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.2221 g/mol . It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohexyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Hydrolysis: 3-Methylcyclohexanol and acetic acid.

    Transesterification: Different esters and alcohols.

    Reduction: 3-Methylcyclohexanol.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group in the compound can undergo hydrolysis, releasing 3-methylcyclohexanol and acetic acid, which may interact with biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylcyclohexyl)acetate is unique due to the position of the methyl group on the third carbon of the cyclohexane ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in odor, solubility, and reactivity compared to its similar compounds .

Properties

CAS No.

22597-21-3

Molecular Formula

C9H15O2-

Molecular Weight

155.21 g/mol

IUPAC Name

2-(3-methylcyclohexyl)acetate

InChI

InChI=1S/C9H16O2/c1-7-3-2-4-8(5-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/p-1

InChI Key

AEWINPKFTZLDHZ-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC(C1)CC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.